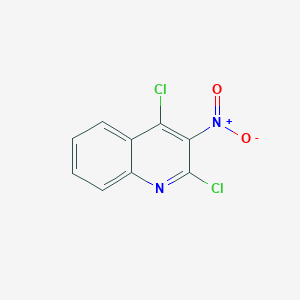

2,4-Dichloro-3-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFJVCHKGRUCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382862 | |

| Record name | 2,4-dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-66-5 | |

| Record name | 2,4-dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-nitroquinoline is a highly functionalized quinoline derivative that serves as a critical building block in synthetic organic chemistry.[1] Its strategic substitution pattern, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a versatile precursor for a wide array of more complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and notable applications, particularly in the realm of drug discovery and development.

Chemical Structure and Properties

The structural framework of this compound is characterized by a quinoline core substituted with two chlorine atoms at the C2 and C4 positions and a nitro group at the C3 position. This arrangement significantly influences the molecule's reactivity and electronic properties.

The presence of the dichloro- and nitro- groups dramatically impacts its chemical and biological characteristics.[1] The chlorine atoms at the 2- and 4-positions are highly susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse quinoline derivatives.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 132521-66-5 | [2][3] |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [3][4][5] |

| Molecular Weight | 243.05 g/mol | [3][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 102 °C (recrystallized from methanol/ethyl acetate) | [5] |

| Boiling Point (Predicted) | 359.7 ± 37.0 °C | [5] |

| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. Slightly soluble in water. Insoluble in ethanol. | [] |

| SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[O-])Cl | [3][4] |

| InChI Key | RSFJVCHKGRUCIC-UHFFFAOYSA-N | [7] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of a quinoline precursor followed by chlorination. A common starting material is 3-nitroquinoline-2,4-diol (also known as 2,4-dihydroxy-3-nitroquinoline).[1]

The conversion of the hydroxyl groups in 3-nitroquinoline-2,4-diol to chloro groups is a critical step.[1] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride.[1][2] This transformation renders the 2- and 4-positions highly reactive towards nucleophilic attack.[1]

A general synthetic workflow is depicted below:

Caption: Synthesis of this compound from 3-nitroquinoline-2,4-diol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

-

To a 20 mL round-bottomed flask, add 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol), a suitable amount of phosphorus trichloride, and N,N-dimethylaniline (0.19 mL).[2]

-

Heat the reaction mixture to 90 °C and stir for 2 hours.[2]

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Slowly pour the reaction solution into ice water and continue stirring for 30 minutes.[2]

-

Collect the resulting precipitate by filtration.[2]

-

Dry the solid product under vacuum overnight.[2]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent to yield the final product as a white solid.[2]

Key Reactions and Reactivity

The chemical utility of this compound stems from the high reactivity of its chlorine substituents towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and often regioselective introduction of a wide variety of functional groups.

Regioselective Nucleophilic Substitution

A notable feature of this compound is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This allows for regioselective mono-substitution at the C4 position under controlled conditions.[1]

For example, reaction with various aryl or alkyl amines, often under microwave-assisted conditions in water, selectively replaces the C4-chloro group.[1] Similarly, treatment with aqueous ammonia results in the formation of 4-amino-2-chloro-3-nitroquinoline.[1]

Sequential Nucleophilic Substitution

Following the initial substitution at the C4 position, the remaining chlorine at C2 can undergo a second nucleophilic substitution, enabling the introduction of two different nucleophiles onto the quinoline scaffold.[1] This sequential functionalization is a powerful strategy for generating diverse libraries of 2,4-disubstituted-3-nitroquinolines.[1]

The general scheme for these substitution reactions can be visualized as follows:

Caption: Regioselective and sequential nucleophilic substitution reactions of this compound.

Applications in Drug Development

The versatile chemistry of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for a range of therapeutic applications.

Antitumor and Immunomodulatory Activity

This compound itself has demonstrated antitumor activity.[2] Its mechanism of action is linked to the induction of apoptosis.[] It can directly induce the cleavage of procaspase 3 to the active caspase 3, which in turn triggers apoptosis in cancer cells.[]

Furthermore, derivatives of this compound have shown potent immunomodulatory effects. For instance, some quinoline derivatives can stimulate the immune system by inducing the production of various cytokines, including several IFN-α isoforms, TNF-α, IL-1, IL-6, IL-10, and IL-12.[1][] It has also been shown to upregulate NK cell activity and stimulate the proliferation and activation of spleen B cells in mice.[]

Synthesis of Imidazoquinolines

A significant application of this compound derivatives is in the synthesis of imidazo[4,5-c]quinolines, a class of compounds with notable biological activities.[1] The synthetic pathway typically involves amination at the C4 position, followed by reduction of the 3-nitro group to an amine, creating a 3,4-diaminoquinoline intermediate. This intermediate can then be cyclized with a one-carbon synthon to form the imidazole ring.[1] this compound is a known intermediate in the synthesis of the drug Imiquimod.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

H319: Causes serious eye irritation.[9]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9][11]

-

P270: Do not eat, drink or smoke when using this product.[5][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]

-

P301+P317: IF SWALLOWED: Get medical help.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[11]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][9]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[11]

-

Eye Protection: Use tightly fitting safety goggles with side-shields.[11]

-

Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[11]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]

Storage: Store in a well-ventilated place and keep the container tightly closed.[11] It is recommended to store under an inert atmosphere at 2-8°C.[7][10]

Conclusion

This compound is a pivotal synthetic intermediate with a rich and versatile chemistry. Its strategically placed reactive sites provide a powerful platform for the construction of a wide range of functionalized quinoline derivatives. The demonstrated biological activities of these derivatives, particularly in oncology and immunology, underscore the importance of this compound as a key building block in modern drug discovery and development programs. Continued exploration of its reactivity and the biological properties of its derivatives holds significant promise for the identification of novel therapeutic agents.

References

-

Safety Data Sheet - CDMS.net. (n.d.). Retrieved January 9, 2026, from [Link]

-

2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5 | Chemsrc. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound - Amerigo Scientific. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | CAS 132521-66-5 - Veeprho. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 132521-66-5 | FD159596 [biosynth.com]

- 5. echemi.com [echemi.com]

- 7. This compound | 132521-66-5 [sigmaaldrich.com]

- 8. veeprho.com [veeprho.com]

- 9. This compound | 132521-66-5 [sigmaaldrich.com]

- 10. 132521-66-5|this compound|BLD Pharm [bldpharm.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

2,4-Dichloro-3-nitroquinoline stands as a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. Its unique structural arrangement, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, dictates its chemical behavior and renders it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of its synthesis, explores its nuanced reactivity, and highlights its significant applications in medicinal chemistry, offering researchers and scientists a technical foundation for its effective utilization.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic substitution of this core with reactive functional groups unlocks a vast chemical space for the development of novel drugs. This compound (CAS No. 132521-66-5) is a prime example of such a strategically functionalized molecule.[1][2][3][4] The presence of chlorine atoms at the C2 and C4 positions makes them susceptible to nucleophilic substitution, while the nitro group at the C3 position acts as a powerful electron-withdrawing group, influencing the regioselectivity of these reactions and serving as a precursor for further chemical transformations.[5] This unique combination of features has positioned this compound as a key building block in the synthesis of compounds with potential antitumor and immunomodulatory activities.[5][6]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 132521-66-5 | [1][2][3][4][8] |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [1][2][3][8] |

| Molecular Weight | 243.05 g/mol | [1][2][8][9] |

| Appearance | Solid | [2] |

| Melting Point | 102 °C | [10] |

| Boiling Point | 359.7 ± 37.0 °C (Predicted) | [10] |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [10] |

| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. Slightly soluble in chloroform and methanol. Insoluble in ethanol and slightly soluble in water. | [11][] |

| SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[O-])Cl | [1][7][9] |

| InChI Key | RSFJVCHKGRUCIC-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The primary synthetic route to this compound involves the chlorination of 3-nitroquinoline-2,4-diol. This transformation is a critical step that converts the less reactive hydroxyl groups into highly reactive chloro groups, paving the way for subsequent nucleophilic substitution reactions.[5]

Synthesis Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 132521-66-5 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | 132521-66-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5 [chemicalbook.com]

- 7. 2,4-dichloro-3-nitro-quinoline 95% | CAS: 132521-66-5 | AChemBlock [achemblock.com]

- 8. 132521-66-5|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 132521-66-5 | FD159596 [biosynth.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloro-3-nitroquinoline (CAS Number: 132521-66-5)

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification

It is important to clarify that the CAS number 132521-66-5 corresponds exclusively to the chemical compound 2,4-Dichloro-3-nitroquinoline . The user query included an alternative chemical name, "1-(3-chlorophenyl)-3-(1H-imidazol-1-yl)propan-1-one," for which a corresponding CAS number could not be definitively identified. This guide will focus on the properties and hazards of this compound, as identified by the provided CAS number.

Introduction: A Versatile Synthetic Building Block with Therapeutic Potential

This compound is a substituted quinoline that serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its chemical architecture, featuring two reactive chlorine atoms and a nitro group on the quinoline core, makes it a versatile precursor for a variety of organic transformations. This reactivity has positioned this compound as a valuable tool in the development of novel pharmaceuticals and agrochemicals.

Recent research has also illuminated the potential of this compound and its derivatives as biologically active agents, with preliminary studies indicating potential antitumor activities. This has opened new avenues for its investigation in the field of medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 132521-66-5 | [1][2] |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1] |

| Appearance | Off-white solid | [3] |

| Melting Point | 102 °C | [1] |

| Boiling Point | 359.7 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.593 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in dimethyl sulfoxide and dimethylformamide. | N/A |

Synthesis and Reactivity

Synthetic Route

This compound is typically synthesized from 4-hydroxy-3-nitroquinolin-2(1H)-one (also known as 3-nitroquinoline-2,4-diol). The synthesis involves the chlorination of the diol, often using a strong chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.

A general synthetic scheme is as follows:

Caption: General synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two chlorine substituents at the C2 and C4 positions of the quinoline ring. These chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate. The nitro group at the C3 position influences the regioselectivity of these substitution reactions.

Biological Activity and Mechanism of Action

Emerging evidence suggests that this compound and its derivatives possess noteworthy biological activities, particularly in the realm of oncology.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits antitumor properties. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Caption: Proposed apoptotic pathway induced by this compound.

Immunomodulatory Effects

In addition to its direct cytotoxic effects, this compound has been shown to stimulate the immune system. It can induce the production of various cytokines, including interferons and interleukins, from immune cells such as peripheral blood mononuclear cells (PBMCs). This cytokine release can contribute to an anti-tumor immune response.

Hazards and Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Precautionary Statements

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound. Researchers should optimize these protocols for their specific experimental systems.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for a standard MTT cytotoxicity assay.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Lysis: Lyse the cells to release their intracellular contents, including active caspases.

-

Substrate Addition: Add a caspase-3-specific substrate that, when cleaved, produces a colorimetric or fluorometric signal.

-

Incubation: Incubate the mixture to allow for substrate cleavage.

-

Signal Detection: Measure the signal using a microplate reader.

-

Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated controls.[4]

Cytokine Release Assay

This assay measures the release of cytokines from immune cells in response to the compound.

-

Immune Cell Isolation: Isolate immune cells, such as PBMCs, from whole blood.

-

Cell Culture and Treatment: Culture the immune cells and treat them with this compound.

-

Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of various cytokines in the supernatant using a multiplex immunoassay (e.g., ELISA or Luminex-based assays).[5]

Conclusion

This compound is a chemical compound of significant interest due to its versatility as a synthetic intermediate and its emerging biological activities. Its potential as an antitumor agent, acting through both direct cytotoxic and immunomodulatory mechanisms, warrants further investigation. Researchers and drug development professionals should be aware of its hazardous nature and handle it with appropriate safety measures. The experimental protocols outlined in this guide provide a framework for the further exploration of this promising molecule.

References

-

Creative Bioarray. Caspase Activity Assay. Available from: [Link]

-

Note Synthesis and cytotoxicity of new quinoline derivatives. Available from: [Link]

-

Labcorp. 5 different kinds of cytokine release assays: weathering the storm | CRA Post II. Available from: [Link]

-

RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available from: [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

-

MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one. Available from: [Link]

-

MDPI. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available from: [Link]

-

PubMed. 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria. Available from: [Link]

-

Creative Diagnostics. Cytokine Release Assay. Available from: [Link]

-

Creative Biolabs. Cytokine Release Assay. Available from: [Link]

-

ProImmune. ProStorm® Cytokine Release Assay. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 51581-52-3 | 1-(3-Chlorophenyl)-1H-imidazole. Available from: [Link]

-

Pharmaffiliates. CAS No : 857233-13-7 | Product Name : 1-(3-Chlorophenyl)-1-hydroxy-2-propanone. Available from: [Link]

-

PubChem. 3'-Chloropropiophenone | C9H9ClO | CID 587128. Available from: [Link]

-

ResearchGate. Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Available from: [Link]

-

PubMed Central. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Available from: [Link]

-

PubMed Central. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Available from: [Link]

-

MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Available from: [Link]

-

ResearchGate. SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. Available from: [Link]

-

Chemsrc. 2,4-DICHLORO-3-NITRO-QUINOLINE | CAS#:132521-66-5. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-3-nitroquinoline for Drug Discovery Professionals

Section 1: Executive Summary and Introduction

2,4-Dichloro-3-nitroquinoline is a substituted quinoline compound of interest in medicinal chemistry and chemical synthesis, with potential applications including antitumor research.[1] Its fundamental physicochemical properties are critical for its advancement in any research and development pipeline. A cornerstone of these properties is solubility, which dictates the compound's behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 132521-66-5, Molecular Formula: C₉H₄Cl₂N₂O₂, Molecular Weight: 243.05 g/mol ).[2][3][4] Recognizing the scarcity of publicly available quantitative solubility data, this document transitions from discussing known characteristics to providing a field-proven, in-depth experimental protocol for its precise determination. We will explore the theoretical underpinnings of solubility, the unique role of Dimethyl Sulfoxide (DMSO) as a primary solvent in drug discovery, and a validated, step-by-step methodology for generating reliable and reproducible solubility data.

Section 2: The Foundational Importance of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution, is not merely a data point but a critical determinant of a compound's utility. For drug development professionals, poor aqueous solubility can terminate the progression of an otherwise promising candidate due to anticipated issues with formulation and oral bioavailability. For researchers, inaccurate solubility assessment can lead to misunderstood results in in vitro screening assays, where compound precipitation can cause false positives or negatives.

The principle of "like dissolves like" provides a foundational understanding: a solute's ability to dissolve is governed by the energetic favorability of interactions between solute-solvent molecules over solute-solute and solvent-solvent interactions. Factors such as polarity, hydrogen bonding capacity, molecular size, and the crystalline structure of the solute play significant roles.

Section 3: Dimethyl Sulfoxide (DMSO): The Preeminent Solvent in Early-Stage Discovery

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic organic solvent that has earned a ubiquitous role in chemical and biological research.[5][6][7] Its remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an exceptional solvent for creating high-concentration stock solutions of test compounds for screening libraries.[6][8][9][10]

Key Properties of DMSO:

-

High Polarity: Its strong dipole moment facilitates the dissolution of many organic compounds and even some inorganic salts.[5][8][11]

-

Aprotic Nature: It does not donate protons, making it relatively inert in many chemical reactions.[6][7]

-

Miscibility: DMSO is miscible with water and a broad range of organic solvents, allowing for easy dilution into aqueous buffers for biological assays.[6][7][8]

-

Low Volatility: With a high boiling point of 189°C, DMSO evaporates slowly at room temperature, ensuring the stability of stock solution concentrations over time.[5][6]

Given these attributes, understanding the solubility of this compound in DMSO is the first critical step for its use in nearly any high-throughput screening or cell-based assay workflow.

Section 4: Solubility Profile of this compound

Publicly available data on the solubility of this compound is limited to qualitative descriptions. This underscores the necessity for researchers to perform their own quantitative determinations.

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| DMSO | No quantitative data available. Expected to be soluble based on common practice for similar heterocyclic compounds. | N/A |

| Water | No quantitative data available. Expected to be poorly soluble. | N/A |

Section 5: A Validated Shake-Flask Protocol for Determining Thermodynamic Solubility

To address the data gap, this section provides a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound. The shake-flask method is a globally recognized gold-standard technique.[12][13]

Principle of the Method

The core principle is to establish a thermodynamic equilibrium between the undissolved solid compound and its dissolved state in a chosen solvent at a constant temperature. An excess of the solid is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated. After separating the undissolved solid, the concentration of the compound in the clear, saturated solution is quantified using a precise analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

Materials and Equipment

-

Compound: this compound (solid, purity ≥95%)[3]

-

Solvents: DMSO (anhydrous), Ethanol, Methanol, Acetonitrile, Water (HPLC-grade or equivalent)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Benchtop centrifuge with temperature control

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and pipettes for standard preparation

-

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add approximately 5-10 mg of this compound to a pre-weighed glass vial. Record the exact weight.

-

Pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., DMSO) into the vial.

-

Securely cap the vial.

-

Prepare vials for each solvent to be tested in triplicate.

-

Rationale (Expertise): Using a significant excess of the solid ensures that the solution reaches its maximum saturation point. Running experiments in triplicate is a standard practice to ensure the reproducibility and statistical validity of the results.

-

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a consistent speed for 48 to 72 hours.

-

Rationale (Trustworthiness): Reaching true thermodynamic equilibrium is the most critical and time-consuming step. Shorter incubation times risk underestimating the true solubility. A 48-72 hour window is typically sufficient for most compounds to achieve equilibrium.[12]

-

Step 3: Phase Separation

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature (25°C).

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Rationale (Causality): This two-step process is crucial. Centrifugation pellets the majority of the undissolved solid. Subsequent filtration with a chemically inert PTFE filter removes any remaining microscopic particulates that could interfere with the analysis and artificially inflate the measured concentration.[12][14]

-

Step 4: Preparation of Calibration Standards

-

Prepare a primary stock solution of this compound in the analytical mobile phase solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution of this stock to create a series of at least five calibration standards with concentrations that bracket the expected solubility range.

-

Rationale (Self-Validation): The calibration curve is essential for ensuring the accuracy and linearity of the analytical method. It allows for the conversion of the analytical signal (e.g., HPLC peak area) into an absolute concentration, thereby validating the entire quantification process.

-

Step 5: Quantitative Analysis by HPLC-UV

-

Set up the HPLC system with a suitable mobile phase (e.g., an isocratic or gradient mixture of acetonitrile and water) and a C18 column.

-

Set the UV detector to a wavelength where this compound has maximum absorbance.

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99.

-

Inject the filtered samples from Step 3. Dilute the samples with the mobile phase if the concentration is expected to be above the highest calibration standard.

Step 6: Calculation and Reporting

-

Using the linear regression equation from the calibration curve, calculate the concentration of this compound in each sample.

-

Account for any dilution factors used.

-

Calculate the mean solubility and standard deviation from the triplicate measurements.

-

Report the final solubility in units of mg/mL or mol/L at the specified temperature.

Section 6: Visual Workflow for Solubility Determination

The following diagram illustrates the validated shake-flask protocol for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Section 7: Safety and Handling Considerations

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][15] It may also cause respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side-shields, and chemically resistant gloves when handling this compound.[2]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[3][16] Recommended storage temperature is often between 2-8°C.[3][16]

Section 8: Conclusion

References

- gChem Global. (n.d.). DMSO Physical Properties.

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem Technical Support Team. (2025, November). General Experimental Protocol for Determining Solubility. Benchchem.

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

Penzkofer, A. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]

- Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

-

Hoelke, B., Gieringer, S., Schimanke, G., & Saal, C. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

-

chemical-label.com. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Chemsrc. (2025, August 27). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 132521-66-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. biofargo.com [biofargo.com]

- 12. benchchem.com [benchchem.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. chemical-label.com [chemical-label.com]

- 16. 132521-66-5|this compound|BLD Pharm [bldpharm.com]

Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 2,4-Dichloro-3-nitroquinoline in Cancer Cells

Foreword: A Molecule of Intrigue

In the relentless pursuit of novel anti-cancer therapeutics, the quinoline scaffold has consistently emerged as a privileged structure, yielding a multitude of compounds with potent and diverse pharmacological activities.[1] Within this esteemed chemical family, 2,4-dichloro-3-nitroquinoline stands out as a molecule of significant interest. While extensively utilized as a versatile synthetic intermediate for the generation of complex quinoline derivatives, its intrinsic biological activity, particularly its mechanism of action against cancer cells, warrants a dedicated and in-depth exploration.[2] This technical guide aims to synthesize the current understanding of this compound's anti-cancer properties, offering a framework for researchers, scientists, and drug development professionals to navigate its cytotoxic landscape. We will delve into its known molecular interactions, dissect the implicated signaling pathways, and provide robust, field-proven experimental protocols to further elucidate its therapeutic potential.

I. The Multi-pronged Assault: Postulated Mechanisms of Action

The anti-neoplastic activity of this compound appears to be a multifaceted phenomenon, targeting several core processes that sustain malignant cell growth and survival. The current body of evidence points towards three primary mechanisms: the induction of programmed cell death (apoptosis), the disruption of the cell cycle, and the modulation of the immune system.

Orchestrating Cellular Demise: The Induction of Apoptosis

A fundamental characteristic of effective chemotherapeutic agents is their ability to trigger apoptosis in cancer cells. This compound has been reported to directly induce the cleavage of procaspase-3 to its active form, caspase-3, a pivotal executioner caspase in the apoptotic cascade.[] This suggests a direct activation of the final steps of programmed cell death. The antitumor activity of this compound is closely linked to its ability to induce apoptosis.[]

Further investigation into related quinoline and quinoxaline structures provides a broader perspective on the potential upstream signaling events. For instance, the structurally related compound 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) has been shown to induce apoptosis by upregulating the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[4] Concurrently, DCQ treatment leads to a reduction in the anti-apoptotic protein Bcl-2α.[4] This suggests a potential mechanism whereby this compound could modulate the delicate balance between pro- and anti-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the subsequent activation of the intrinsic apoptotic pathway.[5]

Signaling Pathway: Postulated Apoptotic Induction by this compound

Caption: Postulated apoptotic pathways initiated by this compound.

Halting Proliferation: Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of malignancy. Preliminary evidence suggests that this compound may possess the ability to induce cell cycle arrest, specifically at the G2/M checkpoint.[2] This phase of the cell cycle is a critical juncture where the cell prepares for mitosis. By arresting cells at this stage, the compound prevents their division and propagation. The upregulation of p21, as observed with the related compound DCQ, is a key mediator of cell cycle arrest and lends credence to this hypothesis.[4] Furthermore, other quinoline derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle, leading to G2/M arrest and subsequent apoptosis.[6]

A Call to Arms: Immunomodulatory Effects

Beyond its direct cytotoxic effects, this compound has demonstrated a remarkable ability to stimulate the immune system. In human peripheral blood mononuclear cells (PBMCs), treatment with this compound has been shown to induce the production of a wide array of cytokines, including IFN-α, TNF-α, IL-1, IL-6, IL-10, IL-12, MIP-1, and MCP-1.[] This broad-spectrum cytokine induction suggests a potent activation of innate and adaptive immune responses. Furthermore, in vivo studies in mice have revealed that this compound can directly upregulate the activity of Natural Killer (NK) cells and stimulate the proliferation and activation of B cells.[] This immunomodulatory profile presents an exciting therapeutic avenue, suggesting that the compound may not only directly target tumor cells but also empower the host's immune system to recognize and eliminate them.

II. In the Laboratory: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[] Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with the compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.

Methodology:

-

Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Caspase-3, Cleaved Caspase-3, p53, p21, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours. Harvest both adherent and floating cells.

-

Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. The Molecular Targets: A Landscape of Possibilities

While direct molecular targets of this compound are yet to be definitively identified, the broader quinoline class of compounds offers valuable insights into potential interaction points. Many quinoline derivatives exert their anti-cancer effects by inhibiting key signaling molecules.[1]

Potential Molecular Targets for this compound and its Derivatives:

| Target Class | Specific Examples | Potential Consequence in Cancer Cells |

| Tyrosine Kinases | EGFR, VEGFR | Inhibition of proliferation, angiogenesis, and metastasis.[2][7] |

| Topoisomerases | Topoisomerase I/II | Induction of DNA damage and apoptosis.[1] |

| Heat Shock Proteins | HSP90 | Destabilization of client oncoproteins, leading to their degradation.[1] |

| Histone Deacetylases | HDACs | Alteration of gene expression, leading to cell cycle arrest and apoptosis.[1] |

| Tubulin | α/β-tubulin heterodimers | Disruption of microtubule dynamics, leading to G2/M arrest and apoptosis.[1][6] |

| Transcription Factors | FoxM1 | Downregulation of genes involved in cell cycle progression and proliferation.[8] |

Docking studies have suggested that derivatives of this compound may bind to the EGFR binding site, providing a rationale for their observed anticancer activity.[2] The nitro group, a feature of some known anti-angiogenic agents, also suggests a potential role in inhibiting the formation of new blood vessels, a process crucial for tumor growth.[2]

IV. Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, scaffold for the development of novel anti-cancer agents. Its multifaceted mechanism of action, encompassing the induction of apoptosis, cell cycle arrest, and immunomodulation, positions it as a compelling candidate for further investigation. Future research should focus on the definitive identification of its direct molecular targets, a comprehensive evaluation of its efficacy in in vivo cancer models, and the exploration of its potential in combination therapies. The synthetic tractability of the this compound core, which allows for the facile introduction of a wide array of functional groups, provides a powerful platform for the generation of next-generation quinoline-based therapeutics with enhanced potency and selectivity.[2] As our understanding of this intriguing molecule deepens, so too will our ability to harness its cytotoxic potential in the ongoing fight against cancer.

References

- This compound | 132521-66-5 | Benchchem. (n.d.).

- CAS 132521-66-5 this compound - BOC Sciences. (n.d.).

- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Chem Biol Drug Des.

- Detection of cell cycle arrest using flow cytometry. A reduction in the... - ResearchGate. (n.d.).

- Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. (2004). PubMed.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020).

- Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. (n.d.). PubMed Central.

- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Medical Press.

Sources

- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The Multifaceted Biological Activities of 2,4-Dichloro-3-nitroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Anticancer, and Antimicrobial Potential of a Versatile Quinoline Scaffold

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many halogenated and nitrated derivatives, 2,4-dichloro-3-nitroquinoline has emerged as a particularly versatile precursor for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, anticancer, and antimicrobial activities of this compound derivatives. We delve into the mechanistic intricacies of their action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Quinoline Scaffold and the Significance of this compound

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The unique chemical architecture of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological effects.

The subject of this guide, this compound, is a key synthetic intermediate characterized by two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing nitro group at the C3 position.[1] This specific arrangement of substituents makes the molecule highly susceptible to nucleophilic substitution reactions, providing a facile route to a wide library of derivatives with diverse pharmacological profiles.[1] The strategic modification of this scaffold has led to the discovery of potent anticancer and antimicrobial agents, highlighting its importance in modern drug discovery.

Synthetic Strategies: Building a Library of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles. The chlorine atoms at the C2 and C4 positions can be selectively or sequentially replaced by a variety of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

A general synthetic scheme involves the reaction of this compound with various nucleophiles such as amines, alcohols, and thiols. For instance, a series of 2,4-disubstituted quinoline derivatives can be synthesized through a multi-step reaction starting with the reaction of aniline with benzaldehyde and pyruvic acid to form a 2-phenylquinolin-4-carboxylic acid, which is then converted to the corresponding carbonyl chloride and subsequently reacted with various amines.[3]

Caption: General synthetic scheme for 2,4-disubstituted quinoline derivatives.

Anticancer Activity: Mechanisms and Molecular Targets

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Induction of Apoptosis

A primary mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis, or programmed cell death. One key pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Specifically, some derivatives have been shown to directly induce the cleavage of procaspase-3 to its active form, caspase-3, a critical executioner caspase.[4] This activation triggers a cascade of events leading to the dismantling of the cell.

The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Research suggests that certain quinoline derivatives can trigger the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.[1][5]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of Key Signaling Pathways

Beyond apoptosis induction, these derivatives can interfere with critical signaling pathways that are often dysregulated in cancer.

-

EGFR and VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. Some quinazoline derivatives, structurally related to the compounds of interest, have been shown to inhibit these pathways.[6]

-

FoxM1 Inhibition: The Forkhead box M1 (FoxM1) is an oncogenic transcription factor that is frequently overexpressed in various cancers. Certain quinoline-based compounds have been shown to decrease the expression of FoxM1 and its downstream targets, such as cdc25b, CENP-B, and survivin, leading to the suppression of cell proliferation and migration.[7]

-

Pim-1 Kinase Inhibition: Pim-1 kinase is another proto-oncogene that plays a role in cell cycle progression and apoptosis. Some novel quinoline derivatives have exhibited moderate inhibitory activity against Pim-1 kinase.[8]

-

Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and repair. Their inhibition leads to DNA damage and ultimately cell death. Several quinoline derivatives have been identified as topoisomerase inhibitors.[9][10]

Quantitative Anticancer Activity

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Quinolinyl-thiazole hybrid | MDA-MB-231 (Breast) | 1.415 ± 0.16 | [11] |

| 2,4-Disubstituted quinoline | Various | % mortality > 70% | [12] |

| Ciminalum–thiazolidinone hybrid | NCI-60 panel (various) | Mean GI50: 1.57 | [13] |

| Novel quinoline derivatives | PC-3 (Prostate), KG-1 (Leukemia) | GI50: 2.61 - 4.73 | [8] |

Antimicrobial Activity: A Broad-Spectrum Defense

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is crucial. Derivatives of this compound have shown promising activity against a range of microbial pathogens.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitroquinoline derivatives is often multifaceted. One proposed mechanism involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular components, including DNA.[14] Another key mechanism is the chelation of essential metal ions, such as zinc and copper, which are crucial for the function of many microbial enzymes.[15] Some derivatives can also disrupt the bacterial outer membrane, increasing its permeability and potentially leading to synergistic effects with other antibiotics.[16]

Quantitative Antimicrobial Activity

The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Type | Microbial Strain(s) | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [2] |

| 9-bromo substituted indolizinoquinoline-5,12-dione | E. coli, S. pyogenes | 2 | [2] |

| Quinolone coupled hybrid | Gram-positive and Gram-negative strains | 0.125 - 8 | [16] |

| Quinoxaline derivatives | E. coli, B. subtilis | 8 - 16 | [17] |

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and reliability of biological activity data, standardized experimental protocols are essential.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] The reference wavelength should be greater than 650 nm.[18]

Caption: Workflow for the MTT cell viability assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[7][8][20][21][22]

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).[7]

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.[7]

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities through a variety of mechanisms. The ease of synthesis and the potential for diverse functionalization make this class of compounds highly attractive for further investigation in drug discovery programs.

Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with improved therapeutic indices. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the biological potential of this compound derivatives holds great promise for the development of new and effective treatments for cancer and infectious diseases.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

-

MTT Analysis Protocol. Creative Bioarray. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Antibacterial activity of nitroquinoline. Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

-

Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate. [Link]

-

Synthesis of nitroquinoline derivatives 9. ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ResearchGate. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

-

Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies. PubMed Central. [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

-

C-(2-chloroquinoline-3-yl)-N-phenyl nitrone: new synthetic antioxidant inhibits proliferation and induces apoptosis of breast carcinoma MCF-7 cells. PubMed. [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. C-(2-chloroquinoline-3-yl)-N-phenyl nitrone: new synthetic antioxidant inhibits proliferation and induces apoptosis of breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 16. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. atcc.org [atcc.org]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. rr-asia.woah.org [rr-asia.woah.org]

2,4-Dichloro-3-nitroquinoline: A Technical Guide to its Potential as an EGFR Inhibitor and Versatile Antitumor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with aberrant signaling driving the proliferation and survival of numerous cancer types. The quinoline and quinazoline scaffolds have proven to be a fertile ground for the development of potent EGFR inhibitors. This technical guide delves into the multifaceted nature of 2,4-dichloro-3-nitroquinoline, a compound with documented antitumor properties. While commercially noted as an EGFR inhibitor, this guide provides a comprehensive, evidence-based perspective on its established biological activities, its potential, yet underexplored, role as a direct EGFR antagonist, and its significant utility as a chemical scaffold for the synthesis of novel therapeutic agents. We will explore its known mechanisms of action, including the induction of apoptosis, and provide detailed, field-proven protocols for its synthesis and for the rigorous evaluation of its potential EGFR inhibitory activity and downstream cellular effects.

The Epidermal Growth Factor Receptor: A Prime Oncogenic Target

The EGFR is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a crucial role in regulating cell proliferation, survival, and differentiation.[][2] Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival.[][2] Consequently, the development of small molecule tyrosine kinase inhibitors (TKIs) that target EGFR has revolutionized the treatment of several cancers, particularly non-small cell lung cancer (NSCLC).[2][3]

The quinoline scaffold has emerged as a privileged structure in the design of EGFR inhibitors. Numerous quinoline derivatives have demonstrated potent inhibitory activity against EGFR, with some advancing to clinical use.[3][4][5] This has established a strong rationale for the exploration of novel quinoline-based compounds as potential anticancer agents.

This compound: Chemical Profile and Synthesis

This compound is a synthetic compound with the molecular formula C₉H₄Cl₂N₂O₂.[6] Its structure is characterized by a quinoline core substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 3. These substitutions create a molecule with distinct chemical properties and a high potential for further chemical modification.

The chlorine atoms at the C2 and C4 positions are highly reactive towards nucleophilic substitution, making this compound a valuable intermediate for the synthesis of a diverse range of quinoline derivatives.[7] The electron-withdrawing nature of the nitro group at the C3 position further influences the reactivity of the quinoline ring system.[7]

Synthesis Protocol

A common method for the synthesis of this compound involves the nitration of quinoline-2,4-diol followed by chlorination.[6]

Step-by-Step Synthesis:

-

Nitration of Quinoline-2,4-diol:

-

Dissolve quinoline-2,4-diol in a suitable solvent.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Isolate the resulting 3-nitroquinoline-2,4-diol by precipitation and filtration.

-

-

Chlorination of 3-Nitroquinoline-2,4-diol:

-

In a round-bottomed flask, combine 3-nitroquinoline-2,4-diol (1 g, 4.85 mmol), a chlorinating agent such as phosphorus trichloride or phosphorus oxychloride (appropriate amount), and N,N-dimethylaniline (0.19 mL).[6]

-

Heat the reaction mixture at 90°C for 2 hours with stirring.[6]

-

After completion, cool the reaction mixture to room temperature.[6]

-

Slowly pour the mixture into ice water and continue stirring for 30 minutes to precipitate the product.[6]

-

Collect the precipitate by filtration and dry it under a vacuum to yield this compound.[6]

-

Biological Activity and Mechanism of Action

While direct, peer-reviewed evidence detailing the EGFR inhibitory activity of this compound is not extensively available, the compound is described as an EGFR inhibitor by some commercial suppliers, with a proposed mechanism of inhibiting EGF binding to its receptor.[8] This would prevent the activation of downstream signaling pathways that regulate cell proliferation.[8] However, its antitumor activity is also attributed to other well-documented mechanisms.

Induction of Apoptosis

A key aspect of the antitumor activity of this compound is its ability to induce apoptosis.[] The compound has been shown to directly induce the cleavage of procaspase-3 to its active form, caspase-3, which is a critical executioner caspase in the apoptotic pathway.[] This activation of caspase-3 leads to the systematic dismantling of the cell, a hallmark of programmed cell death.

Immunomodulatory Effects

Beyond its direct effects on cancer cells, this compound has demonstrated immunomodulatory properties. It can stimulate the production of various cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-10, IL-12).[] This cytokine induction can stimulate an immune response against tumor cells.[]

Structure-Activity Relationship (SAR) and Potential for EGFR Inhibition

The quinoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. The general structure-activity relationship for many quinoline-based EGFR inhibitors involves:

-

The Quinoline Core: Acts as a scaffold that mimics the adenine region of ATP, binding to the hinge region of the EGFR kinase domain.

-

Substituents at C4: Often an anilino group that extends into a hydrophobic pocket of the ATP-binding site, contributing to affinity and selectivity.

-

Substituents at C6 and C7: Can be modified to enhance solubility and interact with the solvent-exposed region of the active site.

For this compound, the following structural features are of interest in the context of potential EGFR inhibition:

-

Dichloro Substitution: The chlorine atoms at C2 and C4 are highly reactive, allowing for the facile introduction of various functional groups, such as the anilino moieties commonly found in potent EGFR inhibitors.[7] This makes this compound an excellent starting material for creating a library of potential EGFR inhibitors.

-

Nitro Group: The electron-withdrawing nitro group at C3 significantly alters the electronic properties of the quinoline ring, which could influence its interaction with the amino acid residues in the EGFR active site.

While the direct inhibitory effect of the unmodified this compound on EGFR requires further validation, its core structure and reactive handles make it a highly attractive scaffold for the design and synthesis of novel EGFR inhibitors.

Experimental Protocols for Evaluating EGFR Inhibitory Activity

To rigorously assess the potential of this compound or its derivatives as EGFR inhibitors, a series of well-established in vitro assays are essential.

EGFR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.